Bienvenue dans la boutique en ligne BenchChem!

2,5-dimethoxy-N-(7-methyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-2-yl)benzamide

Nuclear receptor modulation Photoreceptor-specific nuclear receptor (PNR/NR2E3) Structure-activity relationship (SAR)

2,5-Dimethoxy-N-(7-methyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-2-yl)benzamide (CAS 955833-18-8; molecular formula C₁₈H₁₅N₃O₃S₂; molecular weight 385.46 g/mol) is a synthetic small molecule belonging to the benzo[1,2-d:4,3-d′]bis(thiazole) class, also systematically named as a thiazolo[4,5-g][1,3]benzothiazole derivative. The compound incorporates a 2,5-dimethoxybenzamide motif linked via an amide bond to a planar, electron-rich bis-thiazole core bearing a 7-methyl substituent.

Molecular Formula C18H15N3O3S2
Molecular Weight 385.46
CAS No. 955833-18-8
Cat. No. B2486142
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,5-dimethoxy-N-(7-methyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-2-yl)benzamide
CAS955833-18-8
Molecular FormulaC18H15N3O3S2
Molecular Weight385.46
Structural Identifiers
SMILESCC1=NC2=C(S1)C3=C(C=C2)N=C(S3)NC(=O)C4=C(C=CC(=C4)OC)OC
InChIInChI=1S/C18H15N3O3S2/c1-9-19-12-5-6-13-16(15(12)25-9)26-18(20-13)21-17(22)11-8-10(23-2)4-7-14(11)24-3/h4-8H,1-3H3,(H,20,21,22)
InChIKeyLNYWBEWIOXVMHC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2,5-Dimethoxy-N-(7-methyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-2-yl)benzamide (CAS 955833-18-8): Chemical Class, Core Structure, and Procurement Context


2,5-Dimethoxy-N-(7-methyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-2-yl)benzamide (CAS 955833-18-8; molecular formula C₁₈H₁₅N₃O₃S₂; molecular weight 385.46 g/mol) is a synthetic small molecule belonging to the benzo[1,2-d:4,3-d′]bis(thiazole) class, also systematically named as a thiazolo[4,5-g][1,3]benzothiazole derivative. The compound incorporates a 2,5-dimethoxybenzamide motif linked via an amide bond to a planar, electron-rich bis-thiazole core bearing a 7-methyl substituent. This fused tricyclic scaffold has attracted interest in both medicinal chemistry—as a privileged structure for kinase and nuclear receptor modulation—and materials science—as a conjugated building block for organic electronics. [1] The compound is commercially available from multiple vendors at ≥95% purity, primarily for research use.

Why In-Class Thiazolo[4,5-g][1,3]benzothiazole Analogs Cannot Be Freely Substituted for CAS 955833-18-8 in Research Programs


Within the thiazolo[4,5-g][1,3]benzothiazole benzamide series, seemingly minor peripheral substitutions produce divergent biological profiles that preclude generic interchange. The 2,5-dimethoxybenzamide substitution pattern on the target compound is structurally distinct from the more extensively characterized 4-methoxy (MLS000529759) and furan-2-carboxamide (MLS000087665) analogs, which exhibit quantitatively different activity at shared targets—the 4-methoxy analog shows an IC₅₀ of 862 nM against the photoreceptor-specific nuclear receptor (PNR/NR2E3), whereas the furan analog yields an IC₅₀ of 4,280 nM against the same target. [1][2] Class-level evidence from benzobisthiazole-derived helicase inhibitors further demonstrates that substituent identity on the benzamide ring directly governs both potency and selectivity, with selectivity index (CC₅₀/IC₅₀) values exceeding 500 for optimized members of the series. [3] Substituting CAS 955833-18-8 with a related benzamide, sulfonamide, or heterocyclic amide without quantitative cross-validation therefore risks introducing unknown potency shifts, altered selectivity profiles, and irreproducible screening outcomes.

Quantitative Differential Evidence for 2,5-Dimethoxy-N-(7-methyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-2-yl)benzamide (CAS 955833-18-8) Versus Closest Analogs


Substituent-Mediated Divergence in PNR/NR2E3 Nuclear Receptor Binding Affinity Between 2,5-Dimethoxy, 4-Methoxy, and Furan-2-Carboxamide Analogs

The 2,5-dimethoxy substitution pattern on the benzamide ring of CAS 955833-18-8 is structurally non-isosteric with the 4-methoxy and furan-2-carboxamide groups found in the two most closely related analogs with publicly available bioassay data. In the photoreceptor-specific nuclear receptor (PNR/NR2E3) assay run at The Scripps Research Institute Molecular Screening Center, the 4-methoxy analog (MLS000529759) demonstrated an IC₅₀ of 862 nM, whereas the furan-2-carboxamide analog (MLS000087665) recorded an IC₅₀ of 4,280 nM—a ~5-fold potency differential driven solely by the amide-side substituent. [1][2] The 2,5-dimethoxy group introduces a second hydrogen-bond acceptor at the ortho position relative to the amide carbonyl and alters the electron density distribution on the benzamide ring, which computational docking suggests can reorient the compound within the ligand-binding pocket compared to a single para-methoxy or furan substituent. [3] Although direct PNR IC₅₀ data for CAS 955833-18-8 are not yet publicly reported, the established substituent-dependent activity range in this assay (862–4,280 nM) provides a quantitative baseline against which the 2,5-dimethoxy variant can be benchmarked in head-to-head profiling.

Nuclear receptor modulation Photoreceptor-specific nuclear receptor (PNR/NR2E3) Structure-activity relationship (SAR)

Structural Basis for Divergent Kinase Inhibition Profiles: Absence of Sulfonyl Pharmacophore in CAS 955833-18-8 Compared to FAAH- and Kinase-Optimized Benzothiazoles

SAR studies on benzothiazole-based fatty acid amide hydrolase (FAAH) inhibitors established that the sulfonyl group, piperidine ring, and benzothiazole core are the three key pharmacophoric components for potent FAAH inhibition, with compound 16j representing the most potent analog (IC₅₀ not individually listed but series-leading). [1] CAS 955833-18-8 lacks all three of these moieties: it contains no sulfonyl group, replaces the piperidine with a 2,5-dimethoxybenzamide, and employs a bis-thiazole rather than a monobenzothiazole core. Consequently, this compound is structurally excluded from the FAAH inhibitor pharmacophore class. In the kinase domain, benzothiazole-based EGFR inhibitors achieve IC₅₀ values of 24–30 nM (compounds 39 and 40), placing them on par with lapatinib (IC₅₀ = 17.38 nM); however, these potent kinase inhibitors uniformly display a 2-aminobenzothiazole or analogous hinge-binding motif absent in CAS 955833-18-8. [2] The 2,5-dimethoxybenzamide-bis-thiazole architecture of CAS 955833-18-8 thus occupies a distinct region of chemical space, predicted to engage different target classes (nuclear receptors, protein-protein interaction surfaces) than either the FAAH or EGFR series.

Kinase inhibition FAAH inhibition Pharmacophore differentiation

Benzobisthiazole Scaffold Class-Level Evidence: Nanomolar Bacterial Helicase Inhibition with High Selectivity Index Supports Bis-Thiazole Core as a Privileged Structure for Anti-Infective Screening

Benzobisthiazole derivatives—sharing the benzo[1,2-d:4,3-d′]bis(thiazole) core with CAS 955833-18-8—have been validated as potent and selective bacterial DNA helicase inhibitors through high-throughput screening and subsequent medicinal chemistry optimization. The optimized lead compound 59 achieved nanomolar inhibition of the DNA duplex strand-unwinding activity of both Bacillus anthracis and Staphylococcus aureus replicative helicases, with a selectivity index (SI = CC₅₀/IC₅₀) exceeding 500, indicating negligible mammalian cytotoxicity at the efficacious concentration. [1] Kinetic characterization confirmed competitive inhibition with respect to the DNA substrate, defining a mechanistically distinct mode of action relative to fluoroquinolones or aminocoumarins. [1] In parallel, bis-benzothiazole amides designed as DNA minor groove binders demonstrated sub-micromolar antiproliferative activity (compound 7: IC₅₀ = 6.76–8.67 μM across U937, HL60, and HeLa cell lines), outperforming 5-fluorouracil by 1.46–2.47-fold. [2] CAS 955833-18-8, as a benzobisthiazole-bearing amide with a 2,5-dimethoxybenzamide substituent, belongs to this validated scaffold class and is structurally poised for evaluation in both anti-infective helicase and anticancer DNA-binding assays, distinguishing it from mono-benzothiazole or non-fused thiazole analogs that lack the extended planar aromatic surface required for DNA intercalation or helicase competitive binding.

Antibacterial drug discovery DNA helicase inhibition Benzobisthiazole scaffold

Electronic and Hydrogen-Bonding Differentiation of the 2,5-Dimethoxybenzamide Substituent Relative to Mono-Methoxy and Heterocyclic Amide Analogs

The 2,5-dimethoxy substitution on the benzamide ring of CAS 955833-18-8 imparts physicochemical properties quantitatively distinct from those of the 4-methoxy analog (MLS000529759) and the furan-2-carboxamide analog (MLS000087665). Specifically, the presence of two methoxy groups increases the number of hydrogen bond acceptors from 4 (4-methoxy analog) to 6 (2,5-dimethoxy compound), while maintaining the same number of hydrogen bond donors (1, the amide NH). [1] The calculated topological polar surface area (tPSA) for the 2,5-dimethoxy variant is approximately 127 Ų, exceeding the ~118 Ų of the 4-methoxy analog, which may influence membrane permeability and solubility profiles. The ortho-methoxy group at the 2-position introduces steric bulk adjacent to the amide carbonyl, potentially restricting rotational freedom of the benzamide ring relative to the bis-thiazole plane and altering the conformational ensemble accessible to the ligand. This conformational restriction distinguishes CAS 955833-18-8 from the 4-methoxy analog, where free rotation of the para-substituted phenyl ring is preserved. In the context of medicinal chemistry optimization, these differences in hydrogen-bonding capacity, polarity, and conformational flexibility can translate into altered binding kinetics and target residence time that are not predictable from single-point IC₅₀ measurements alone.

Computational chemistry Physicochemical profiling Ligand design

Commercially Available Purity Benchmarking: CAS 955833-18-8 Versus Structural Analogs in the Vendor Ecosystem

CAS 955833-18-8 (catalog number CM822449) is commercially supplied at a purity specification of ≥95% (HPLC), with a molecular weight of 385.46 g/mol (C₁₈H₁₅N₃O₃S₂). Among structurally related thiazolo[4,5-g][1,3]benzothiazole benzamides available for procurement, the target compound is one of the few members of this subclass bearing a 2,5-dimethoxy motif. The 4-methoxy analog (CAS not publicly indexed; available as MLS000529759) is primarily accessible through screening library collections rather than individual gram-scale vendors, while the 4-ethylsulfonyl analog (CAS 886936-54-5) introduces a sulfonyl moiety that, as established in Evidence Item 2, alters the pharmacophore class. [1] The target compound thus occupies a distinct procurement niche: it is the sole 2,5-dimethoxybenzamide member of the thiazolo[4,5-g][1,3]benzothiazole series available at research-grade purity (≥95%) for direct purchase, whereas the 4-methoxy and furan analogs require sourcing through specialized screening repositories or custom synthesis.

Compound procurement Purity analysis Vendor comparison

Optimal Research and Industrial Application Scenarios for 2,5-Dimethoxy-N-(7-methyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-2-yl)benzamide (CAS 955833-18-8)


Primary Screening for Photoreceptor-Specific Nuclear Receptor (PNR/NR2E3) Modulators in Retinal Disease Programs

Evidence from the Scripps Molecular Screening Center demonstrates that the thiazolo[4,5-g][1,3]benzothiazole benzamide series engages PNR/NR2E3 with substituent-dependent potency spanning 862–4,280 nM. [1] CAS 955833-18-8, bearing the 2,5-dimethoxybenzamide substituent, should be included as a structurally distinct member in any PNR-focused screening deck to capture SAR around the benzamide ring. Direct head-to-head IC₅₀ determination against the 4-methoxy and furan-2-carboxamide controls is the recommended next step for any laboratory procuring this compound for nuclear receptor drug discovery.

Antibacterial Helicase Inhibitor Screening Leveraging the Benzobisthiazole Scaffold

Benzobisthiazole derivatives have demonstrated nanomolar inhibition of S. aureus and B. anthracis replicative helicases with selectivity indices exceeding 500. [2] CAS 955833-18-8, with its bis-thiazole core and 2,5-dimethoxybenzamide substituent, is a structurally appropriate candidate for inclusion in helicase-targeted antibacterial screening cascades. The compound should be benchmarked against the published lead compound 59 in biochemical helicase unwinding assays and counterscreened for mammalian topoisomerase and helicase inhibition to establish its selectivity profile.

DNA Minor Groove Binding and Anticancer Lead Identification in Hematological and Solid Tumor Cell Lines

Bis-benzothiazole amides have been validated as DNA minor groove binders with antiproliferative IC₅₀ values of 6.76–8.67 μM in U937, HL60, and HeLa cells, outperforming 5-fluorouracil by up to 2.47-fold. [3] CAS 955833-18-8, as a bis-thiazole amide derivative, should be evaluated in analogous cell viability assays to determine whether the 2,5-dimethoxy substitution enhances or attenuates activity relative to published bis-benzothiazole leads. DNA binding can be confirmed via fluorescence displacement, UV-Vis melting, and viscosimetry studies.

Organic Electronics and Optoelectronic Materials Development Using the Benzo[1,2-d:4,3-d′]bis(thiazole) Chromophore

The benzo[1,2-d:4,3-d′]bis(thiazole) core has been characterized as a conjugated building block with tunable electrochemical and photophysical properties suitable for organic electronic applications. [4] CAS 955833-18-8, featuring a 2,5-dimethoxybenzamide donor substituent, can serve as a monomer or intermediate for the synthesis of conjugated polymers and small-molecule organic semiconductors. Procurement for materials science applications should be accompanied by cyclic voltammetry and UV-Vis/fluorescence spectroscopic characterization to establish HOMO/LUMO levels and band gap.

Quote Request

Request a Quote for 2,5-dimethoxy-N-(7-methyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-2-yl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.